Hydroxyethyloxamic acid

概要

説明

Hydroxyethyloxamic acid (HEOA) is a chelating agent that has been extensively used in the field of chemistry and biochemistry. It is a derivative of oxamic acid and is known for its ability to form stable complexes with various metal ions. HEOA has been used in a wide range of applications, including analytical chemistry, environmental science, and pharmaceuticals. In

科学的研究の応用

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), including hydroxyethyloxamic acid, are phytochemicals with significant biological properties, particularly noted for their antioxidant activities. Studies have focused on their structure-activity relationships (SARs) to develop potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function. These modifications can include alterations in the hydroxy groups' number and position and the incorporation of various moieties. The optimization of these structures is crucial in developing antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Synthesis and Characterization for Various Applications

The synthesis and characterization of this compound derivatives and similar compounds have been explored for diverse applications. For instance, N-hydroxyamino acids have been synthesized efficiently through selective N-hydroxylation processes. These compounds have potential uses in various fields, including drug development and biochemistry (Detomaso & Curci, 2001).

Analytical Methods in Antioxidant Activity Determination

In the realm of antioxidants, this compound and its derivatives are often subjected to various analytical methods to determine their antioxidant activity. Techniques like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing these compounds' effectiveness in scavenging free radicals and acting as antioxidants. The application of such methods is crucial in the study of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Bio-based Production and Polymer Applications

Bio-based production of monomers and polymers has been a significant area of research, where metabolically engineered microorganisms are used to produce various compounds, including this compound derivatives. These derivatives serve as precursors for polyamides and other polymers, showcasing their potential in sustainable material production (Chung et al., 2015).

Potential in Lipid Metabolism and Obesity Management

Hydroxycinnamic acid derivatives, like this compound, are recognized for their role in managing lipid metabolism and obesity. Their antioxidant and anti-inflammatory properties contribute to this therapeutic potential. They have shown efficacy in experimental models of diabetes, hyperlipidemia, and obesity, highlighting their significance in metabolic health management (Alam et al., 2016).

作用機序

Target of Action

Hydroxyethyloxamic acid is a metabolite of metronidazole, a commonly used antibiotic . Metronidazole targets anaerobic or microaerophilic microorganisms . The redox potential of the electron transport portions of these organisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . These include this compound and acetamide, which may damage DNA of replicating organisms .

Biochemical Pathways

It is known that metronidazole and its metabolites, including this compound, can interfere with the dna synthesis of anaerobic bacteria and protozoa . This interference can lead to cell death and the elimination of the infection .

Pharmacokinetics

Metronidazole, from which this compound is derived, is known to be well-absorbed after oral administration and is distributed widely in body tissues . It is metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of this compound is the disruption of DNA synthesis in anaerobic bacteria and protozoa, leading to cell death . This can result in the elimination of the infection.

Action Environment

The action environment of this compound is likely to be within the cells of anaerobic bacteria and protozoa, where it interferes with DNA synthesis

生化学分析

Biochemical Properties

Hydroxyethyloxamic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions . It interacts with several enzymes, proteins, and other biomolecules through chelation and hydrogen bonding . Notably, this compound can inhibit enzymes such as matrix metalloproteinases, angiotensin-converting enzyme, and histone deacetylase . These interactions are crucial for its potential therapeutic applications, including cancer treatment and cardiovascular disease management .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect cell stress and cytotoxicity responses, which can lead to changes in cell viability and function . Additionally, this compound can modulate the activity of specific biomolecular targets, thereby impacting cellular homeostasis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . It can chelate metal ions, which is essential for its inhibitory action on enzymes such as matrix metalloproteinases and histone deacetylase . These interactions lead to changes in gene expression and cellular function, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain temperatures and pH levels can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower dosages, the compound exhibits therapeutic benefits, such as enzyme inhibition and modulation of cellular processes . At higher dosages, toxic or adverse effects may occur, including cytotoxicity and disruption of cellular homeostasis . These findings underscore the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its chelating properties and enzyme interactions . It interacts with enzymes such as carbonic anhydrase and urease, affecting metabolic flux and metabolite levels . These interactions are critical for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive and active transport mechanisms . It interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for its bioavailability and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

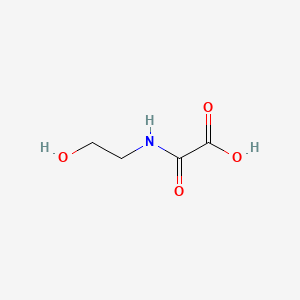

2-(2-hydroxyethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYENBEYPOIXIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200668 | |

| Record name | Hydroxyethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-73-5 | |

| Record name | Hydroxyethyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)

![3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)